molecular formula C15H16FNO3S2 B2761718 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207044-09-4

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2761718
CAS RN: 1207044-09-4
M. Wt: 341.42
InChI Key: XAGRFKWAEDLGGG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has a molecular formula of C15H16FNO3S2 and a molecular weight of 341.42. Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in oxidation reactions, amination reactions, halogenation reactions, and various types of C-C bond-forming reactions .

Scientific Research Applications

Photodynamic Therapy Application

The synthesis of new benzenesulfonamide derivatives with applications in photodynamic therapy for cancer treatment has been reported. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are important for Type II mechanisms in photodynamic therapy, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-inflammatory Activity

Another research area involves the synthesis and evaluation of benzenesulfonamide derivatives for their COX-2 inhibiting properties, showing potential for developing new anti-inflammatory drugs. Specifically, compounds with fluorine substitution on the benzenesulfonamide moiety exhibited notable potency and selectivity for COX-2 inhibition, highlighting a path for creating injectable COX-2 specific inhibitors (Pal et al., 2003).

Structural Studies

Research on the crystal structures of benzenesulfonamide derivatives has provided insights into their molecular conformations and interactions, which is vital for understanding their pharmacological activities. The study of such crystal structures can guide the design of new compounds with enhanced therapeutic effects (Rodrigues et al., 2015).

Cytotoxicity and Antitumor Activity

A series of benzenesulfonamides was synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This highlights the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Gul et al., 2016).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be anticipated that future research will continue to explore the potential applications of this compound and other thiophene derivatives.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGRFKWAEDLGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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